molecular formula C20H29N7O7 B044432 Methylmalonyl-methylalanyl-arginyl-p-nitroaniline CAS No. 119876-43-6

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline

Cat. No. B044432
M. Wt: 479.5 g/mol
InChI Key: NMGBETQIESMGSY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline (MMAPA) is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. It is a complex compound with a unique structure that makes it an important tool for scientific research.

Mechanism Of Action

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline acts as a substrate for proteases, which cleave the peptide bond between the arginine and p-nitroaniline residues. The cleavage results in the release of p-nitroaniline, which can be detected spectrophotometrically. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline can also act as a ligand for receptors, binding to specific sites on the receptor and inducing a biological response. The mechanism of action of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is highly dependent on the specific application and the biological system being studied.

Biochemical And Physiological Effects

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been shown to have a wide range of biochemical and physiological effects. It has been used to study the activity of proteases, including trypsin, chymotrypsin, and thrombin. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has also been used to study the activity of enzymes involved in signal transduction pathways, such as protein kinase C. In addition, Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been used to study the binding affinity of receptors, including the opioid receptor and the angiotensin II receptor.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is its ability to mimic the biological activity of natural peptides, making it a valuable tool for scientific research. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is also highly stable and can be stored for long periods of time without degradation. However, one limitation of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is its high cost, which may limit its use in some research applications.

Future Directions

There are many future directions for the study of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline. One area of research is the development of new drugs based on the structure and activity of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline. Another area of research is the study of the interaction between Methylmalonyl-methylalanyl-arginyl-p-nitroaniline and specific receptors, which could lead to the development of new drugs for a variety of diseases. Additionally, the use of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline in the study of protein-protein interactions and signal transduction pathways could lead to a better understanding of the underlying mechanisms of many diseases.

Synthesis Methods

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the final product. The purity of the synthesized Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is determined by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been widely used in scientific research for its ability to mimic the biological activity of natural peptides. It has been used as a substrate for proteases, a ligand for receptors, and a modulator of enzyme activity. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has also been used in the development of new drugs, as well as in the study of protein-protein interactions and signal transduction pathways.

properties

CAS RN

119876-43-6

Product Name

Methylmalonyl-methylalanyl-arginyl-p-nitroaniline

Molecular Formula

C20H29N7O7

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 3-[[1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-oxopropanoate

InChI

InChI=1S/C20H29N7O7/c1-20(2,26-15(28)11-16(29)34-3)18(31)25-17(30)14(5-4-10-23-19(21)22)24-12-6-8-13(9-7-12)27(32)33/h6-9,14,24H,4-5,10-11H2,1-3H3,(H,26,28)(H4,21,22,23)(H,25,30,31)/t14-/m0/s1

InChI Key

NMGBETQIESMGSY-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC

SMILES

CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC

Canonical SMILES

CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC

Other CAS RN

119876-43-6

synonyms

methylmalonyl-methylalanyl-arginyl-p-nitroaniline
SQ 68
SQ-68

Origin of Product

United States

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